Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound that features a benzofuran core, a piperidine ring, and multiple methoxy and phenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperidine ring and the subsequent addition of methoxy and phenoxy groups. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Addition of Methoxy and Phenoxy Groups: These groups are introduced through etherification reactions using methoxy and phenoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-{2-[(Z)-({5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazono)methyl]-4-nitrophenyl}-4-piperidinecarboxylate: This compound shares structural similarities but differs in the presence of a furoyl group and a nitrophenyl substituent.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Although simpler, vanillin contains a methoxyphenol structure similar to the methoxyphenoxy groups in the target compound.
Uniqueness
Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate is unique due to its combination of a benzofuran core with a piperidine ring and multiple methoxy and phenoxy substituents. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C32H33NO7 |
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Molecular Weight |
543.6 g/mol |
IUPAC Name |
ethyl 1-[5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H33NO7/c1-4-38-31(35)32(22-8-6-5-7-9-22)16-18-33(19-17-32)30(34)29-26-20-25(37-3)14-15-27(26)40-28(29)21-39-24-12-10-23(36-2)11-13-24/h5-15,20H,4,16-19,21H2,1-3H3 |
InChI Key |
OACGVXDUJXFWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC3=C2C=C(C=C3)OC)COC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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